Physicochemical Distinction: 2-Chlorobenzyl vs. 4-Chlorobenzyl Isomer and N-Ethylindole Urea Core Variants
The target compound differs from its closest positional isomer, 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 941951-41-3), in the chlorine substitution pattern on the benzyl ring. While both share the molecular formula C18H18ClN3O and molecular weight 327.8 g/mol , the ortho (2-chloro) substitution creates a distinct steric and electronic environment that influences the urea NH hydrogen-bond network geometry. In the indolylurea PKCα inhibitor series, ortho-substituted benzyl urea derivatives exhibited altered potency and selectivity compared to para-substituted congeners, with the ortho-chloro group capable of both intramolecular hydrogen bonding to the urea NH and steric shielding of the adjacent aromatic ring [1]. Additionally, the target compound is differentiated from 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea (CAS 922983-91-3, MW 231.29) by a larger molecular volume and halogen bond-donor capacity . These differences are consequential when the benzyl ring engages in hydrophobic or halogen-bond interactions within kinase ATP sites.
| Evidence Dimension | Positional isomerism – chlorine substitution position on benzyl ring |
|---|---|
| Target Compound Data | 2-chlorobenzyl substituent (ortho-Cl); MW 327.8; 1-ethyl on indole |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-3-(1-ethyl-1H-indol-3-yl)urea (para-Cl); MW 327.8; 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea (no benzyl Cl); MW 231.29 |
| Quantified Difference | Positional isomerism: ortho- vs para-Cl; presence vs absence of chlorobenzyl group |
| Conditions | Structural comparison; no head-to-head bioassay data available for these specific analogs |
Why This Matters
Procurement of the exact ortho-chloro isomer is required to maintain the geometric and electronic profile intended for target engagement; the para-isomer or dechlorinated analogs cannot be assumed to exhibit identical binding modes.
- [1] Djung, J.F., Mears, R.J., Montalbetti, C.A., et al. The synthesis and evaluation of indolylureas as PKCα inhibitors. Bioorg. Med. Chem. 19(8): 2742-2750 (2011). DOI: 10.1016/j.bmc.2011.02.036. View Source
